![molecular formula C21H18N4O4S B3507046 4-(2-furylmethyl)-3-[(4-nitrobenzyl)thio]-5-(phenoxymethyl)-4H-1,2,4-triazole](/img/structure/B3507046.png)
4-(2-furylmethyl)-3-[(4-nitrobenzyl)thio]-5-(phenoxymethyl)-4H-1,2,4-triazole
Overview
Description
4-(2-furylmethyl)-3-[(4-nitrobenzyl)thio]-5-(phenoxymethyl)-4H-1,2,4-triazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of 1,2,4-triazole derivatives, which have been found to exhibit a wide range of biological activities. In
Mechanism of Action
The mechanism of action of 4-(2-furylmethyl)-3-[(4-nitrobenzyl)thio]-5-(phenoxymethyl)-4H-1,2,4-triazole is not fully understood. However, it is believed to exert its biological effects by inhibiting certain enzymes or proteins involved in various cellular processes. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
4-(2-furylmethyl)-3-[(4-nitrobenzyl)thio]-5-(phenoxymethyl)-4H-1,2,4-triazole has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to reduce inflammation and pain in animal models of inflammation. In addition, it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(2-furylmethyl)-3-[(4-nitrobenzyl)thio]-5-(phenoxymethyl)-4H-1,2,4-triazole in lab experiments is its wide range of biological activities. This compound has been found to exhibit antimicrobial, antifungal, anti-inflammatory, and anticancer properties, making it a versatile tool for studying various biological processes. However, one limitation of using this compound is its potential toxicity. Like many other chemical compounds, 4-(2-furylmethyl)-3-[(4-nitrobenzyl)thio]-5-(phenoxymethyl)-4H-1,2,4-triazole can be toxic at high doses, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 4-(2-furylmethyl)-3-[(4-nitrobenzyl)thio]-5-(phenoxymethyl)-4H-1,2,4-triazole. One area of research is the development of new synthetic methods for this compound, which can improve its yield and purity. Another area of research is the study of its mechanism of action, which can provide insights into its potential therapeutic applications. Additionally, the use of this compound as a diagnostic tool for certain diseases, such as cancer, can be explored further. Finally, the development of new derivatives of 4-(2-furylmethyl)-3-[(4-nitrobenzyl)thio]-5-(phenoxymethyl)-4H-1,2,4-triazole with improved biological activities can also be an area of future research.
Scientific Research Applications
4-(2-furylmethyl)-3-[(4-nitrobenzyl)thio]-5-(phenoxymethyl)-4H-1,2,4-triazole has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. It has also been studied for its potential use as a diagnostic tool for certain diseases.
properties
IUPAC Name |
4-(furan-2-ylmethyl)-3-[(4-nitrophenyl)methylsulfanyl]-5-(phenoxymethyl)-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S/c26-25(27)17-10-8-16(9-11-17)15-30-21-23-22-20(14-29-18-5-2-1-3-6-18)24(21)13-19-7-4-12-28-19/h1-12H,13-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUNHAUCJVSZNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=C(N2CC3=CC=CO3)SCC4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(furan-2-ylmethyl)-3-[(4-nitrobenzyl)sulfanyl]-5-(phenoxymethyl)-4H-1,2,4-triazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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